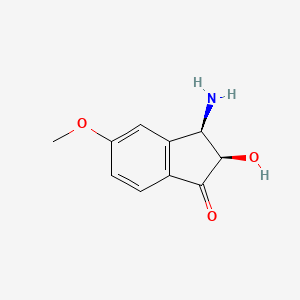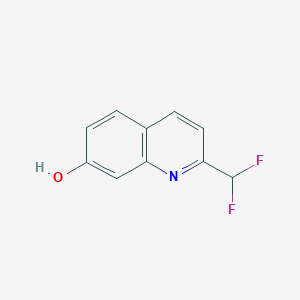
2-(Difluoromethyl)quinolin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)quinolin-7-ol is a fluorinated quinoline derivative with the molecular formula C10H7F2NO. This compound is part of the broader class of fluorinated heterocyclic compounds, which are known for their unique chemical properties and significant biological activities. The incorporation of fluorine atoms into the quinoline structure enhances the compound’s biological activity, making it a valuable target for research in medicinal chemistry and other scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)quinolin-7-ol can be achieved through various methods. One common approach involves the use of ethyl bromodifluoroacetate as a difluoromethylation reagent. This method is transition metal-free and involves a two-step process: N-alkylation by ethyl bromodifluoroacetate followed by in situ hydrolysis of the ester and decarboxylation . Another method involves the use of classical synthesis protocols such as the Friedländer synthesis, which is widely used for constructing quinoline derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and recyclable catalysts, are often employed to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)quinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atoms, are common.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and improved physicochemical properties .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)quinolin-7-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)quinolin-7-ol involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the stabilization of enzyme-DNA complexes, resulting in cell death . Additionally, the compound’s fluorine atoms enhance its binding affinity and metabolic stability, contributing to its overall biological activity .
Comparación Con Compuestos Similares
2-(Difluoromethyl)quinolin-7-ol can be compared with other fluorinated quinoline derivatives, such as:
7-Fluoroquinoline: Known for its antibacterial properties.
8-Hydroxyquinoline: Used in the production of metal complexes that emit light.
Quinoline-8-thiol: Exhibits unique chemical reactivity and biological activity.
The uniqueness of this compound lies in its difluoromethyl group, which imparts distinct physicochemical properties and enhances its biological activity compared to other quinoline derivatives .
Propiedades
Fórmula molecular |
C10H7F2NO |
|---|---|
Peso molecular |
195.16 g/mol |
Nombre IUPAC |
2-(difluoromethyl)quinolin-7-ol |
InChI |
InChI=1S/C10H7F2NO/c11-10(12)8-4-2-6-1-3-7(14)5-9(6)13-8/h1-5,10,14H |
Clave InChI |
KWCXHPFTRHPCJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=N2)C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





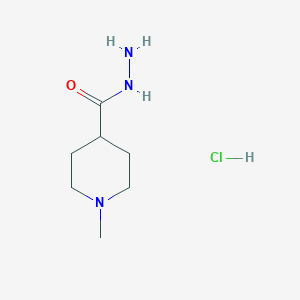
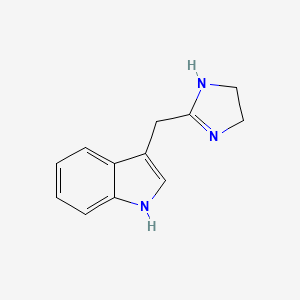




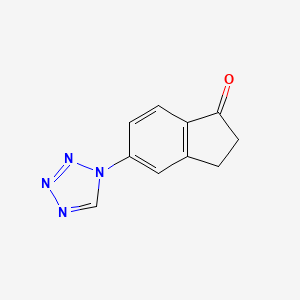
![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)
